N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide
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Overview
Description
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-mercapto-1,3,4-thiadiazole with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene .
Chemical Reactions Analysis
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide can be compared with other similar compounds, such as:
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide: This compound has a similar structure but with a propanamide group instead of a dimethylbutanamide group, leading to different chemical and biological properties.
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide:
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound contains a fluorobenzylsulfanyl group and an indole moiety, which can enhance its biological activity against certain pathogens.
Properties
IUPAC Name |
N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-16(2,3)9-13(20)17-15-19-18-14(22-15)11-21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXJTNMKKSPAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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